4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Sulfonamide Derivatives in Chemical Sciences
Fluorinated benzoic acid sulfonamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into a benzoic acid scaffold can profoundly influence its physicochemical properties. Fluorine, being the most electronegative element, can alter the acidity of the carboxylic acid group, modulate lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation. nih.govnih.gov These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.
The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets. When combined, the fluorinated benzoic acid and sulfonamide moieties create a scaffold with a high potential for diverse biological activities. Research on related compounds has demonstrated activities such as antibacterial, anticancer, and anti-inflammatory effects, highlighting the therapeutic potential of this chemical class.
Historical Perspective and Evolution of Research on Related Chemotypes
The history of sulfonamides dates back to the early 20th century with the discovery of prontosil, the first commercially available antibacterial agent. This discovery ushered in the era of chemotherapy and laid the foundation for the development of a vast number of sulfa drugs. Over the decades, research has expanded beyond their antimicrobial properties to explore their utility as diuretics, hypoglycemic agents, and inhibitors of various enzymes.
The introduction of fluorine into drug molecules gained significant traction in the mid-20th century. The unique properties of fluorine were recognized to favorably impact drug efficacy and safety. The development of fluorinated corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) showcased the power of "fluorine chemistry" in drug design.
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common structural motif in natural products and synthetic pharmaceuticals. scbt.com Its conformational flexibility and ability to serve as a scaffold for stereochemically defined substituents have made it a valuable component in the design of various therapeutic agents, including enzyme inhibitors and receptor antagonists. nih.gov The convergence of these three chemotypes—sulfonamide, fluorinated aromatic ring, and pyrrolidine—represents a modern approach to drug design, aiming to combine the beneficial properties of each into a single molecule.
Current Research Frontiers and Unmet Needs in the Field
Current research in the field of sulfonamide derivatives continues to be an active area of investigation. A primary focus is the development of new agents to combat antimicrobial resistance. By modifying the core sulfonamide structure, researchers aim to create compounds that can evade existing resistance mechanisms. Furthermore, the exploration of sulfonamides as inhibitors of novel biological targets is a significant frontier. For instance, their role as carbonic anhydrase inhibitors is being extensively studied for applications in antiglaucoma, anticancer, and antiobesity treatments.
In the realm of fluorinated organic compounds, the development of novel and efficient methods for the selective introduction of fluorine into complex molecules remains a key challenge. The synthesis of organofluorine compounds often requires specialized reagents and conditions. researchgate.net There is a continuous need for more sustainable and scalable fluorination methodologies.
For pyrrolidine-containing compounds, a major research thrust is the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents on the pyrrolidine ring. nih.gov This is crucial as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The design of novel pyrrolidine-based scaffolds that can mimic peptide secondary structures is another area of active research, with potential applications in modulating protein-protein interactions.
Interdisciplinary Nature of Research on 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid
The study of a molecule like this compound is inherently interdisciplinary. Its synthesis falls within the domain of synthetic organic chemistry , requiring expertise in methodologies for forming carbon-sulfur bonds, incorporating fluorine atoms, and constructing heterocyclic rings.
The investigation of its potential biological activity involves medicinal chemistry and pharmacology . This includes the design of analogs, the study of structure-activity relationships (SAR), and the evaluation of its effects on biological systems, such as enzymes or receptors. Computational chemistry and molecular modeling are often employed to predict binding interactions and guide the design of more potent and selective compounds.
Furthermore, understanding the mechanism of action at a molecular level requires techniques from biochemistry and structural biology . If the compound shows promise, its development into a therapeutic agent would involve pharmaceutical sciences , including formulation studies and preclinical testing. The diverse applications of related compounds also suggest potential relevance in materials science and agrochemical research. This interdisciplinary approach is crucial for fully elucidating the properties and potential applications of novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJLWGJCRQKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361157-90-6 | |
| Record name | 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid and Its Analogs
Novel Synthetic Routes to the Core Molecular Architecture
The construction of the 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid scaffold involves the strategic formation of a carbon-sulfur bond to create the sulfonamide linkage, the regioselective placement of fluorine and carboxylic acid groups on the benzene (B151609) ring, and the incorporation of the pyrrolidine (B122466) moiety.
The formation of the aryl sulfonamide group is a cornerstone in the synthesis of this molecule. While traditional methods remain relevant, a variety of novel catalytic strategies have emerged.
The classical approach to synthesizing aryl sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine, in this case, pyrrolidine. acs.orgnih.gov However, the synthesis of the required arylsulfonyl chloride precursors can be challenging, often requiring harsh conditions like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, which may lack functional group tolerance and regiochemical control. nih.gov
To overcome these limitations, modern methodologies focus on transition-metal-catalyzed and photocatalytic reactions that offer milder conditions and broader substrate scopes. Three-component coupling strategies have become particularly prominent for their modularity and efficiency. rsc.org
Key Modern Strategies for Sulfonamide Synthesis:
| Strategy | Description | Advantages |
| Palladium-Catalyzed Chlorosulfonylation | Arylboronic acids are coupled with a sulfur dioxide source, followed by chlorination and subsequent reaction with an amine. nih.gov This method allows for the convergent synthesis of sulfonamide analogs. nih.gov | Mild conditions, significant functional group tolerance. nih.gov |
| Synergetic Photoredox and Copper Catalysis | Aryl radical precursors, a sulfur dioxide source, and various amines are combined in a single-step process. acs.org This approach works well with both electron-rich and electron-deficient amines at room temperature. acs.orgthieme-connect.com | Avoids pre-functionalized sulfonyl chlorides, proceeds under mild conditions. acs.org |
| Three-Component Oxidative Coupling | This approach involves the direct oxidative coupling of thiols, amines, and an oxidant. thieme-connect.comrsc.org Various catalytic systems, including those using iodine, can facilitate this transformation. rsc.org | High efficiency and modularity, starting from readily available thiols. rsc.orgrsc.org |
| DABSO as SO₂ Surrogate | The stable solid DABSO (a DABCO-sulfur dioxide adduct) can be used in place of gaseous sulfur dioxide. organic-chemistry.org It reacts with Grignard reagents to form sulfinates, which are then converted to sulfonamides. organic-chemistry.org | Operational simplicity, avoids handling gaseous SO₂. organic-chemistry.org |
Achieving the specific 1,3,4-substitution pattern of the benzene ring—with fluorine at position 4, the carboxylic acid at position 1, and the sulfonyl group at position 3—is a significant synthetic challenge. The regioselectivity of electrophilic aromatic substitution reactions is dictated by the directing effects of existing substituents, which can make the desired substitution pattern inaccessible. nih.gov
Modern approaches often rely on cross-coupling reactions or begin with pre-functionalized starting materials where the desired regiochemistry is already established. For instance, a synthetic sequence could begin with a commercially available compound like 4-fluoro-3-aminobenzoic acid, which sets the stage for the subsequent introduction of the sulfonyl group.
A powerful recent strategy for the introduction of fluorine is decarboxylative fluorination . This method involves the replacement of a carboxylic acid group with a fluorine atom. Silver-catalyzed decarboxylative fluorination using reagents like Selectfluor® allows for the conversion of aliphatic carboxylic acids to alkyl fluorides under mild, aqueous conditions. nih.govorganic-chemistry.org While direct application to convert benzoic acid to fluorobenzene is not typically effective, researchgate.net this strategy is highly valuable for accessing fluorinated analogs from readily available carboxylic acid precursors. nih.gov The reaction is believed to proceed through a radical mechanism involving single electron transfer mediated by a silver catalyst. researchgate.net
The direct conversion of carboxylic acids to acyl fluorides has also been developed, which can then serve as versatile intermediates for further reactions. beilstein-journals.org
For the parent compound, this compound, the pyrrolidine ring is unsubstituted, making stereocontrol irrelevant. However, for the synthesis of analogs bearing substituted pyrrolidine rings, stereocontrolled synthesis is of paramount importance as the stereochemistry can significantly impact biological activity.
There are two primary approaches to obtaining optically pure pyrrolidine derivatives:
Synthesis from Chiral Precursors: The most common method involves using readily available, optically pure starting materials from the chiral pool. Proline and 4-hydroxyproline are frequent choices, providing a pre-existing, stereodefined pyrrolidine scaffold that can be further functionalized. mdpi.comresearchgate.net For example, (S)-prolinol, derived from the reduction of proline, is a starting compound for many drugs. mdpi.com
Asymmetric Cyclization of Acyclic Precursors: This approach involves the stereoselective cyclization of an acyclic starting material to form the chiral pyrrolidine ring. mdpi.comresearchgate.net Methods include intramolecular amination of unsaturated carbon-carbon bonds and [3 + 2] cycloaddition reactions of azomethine ylides with alkenes, which can afford pyrrolidines with excellent stereoselectivity. osaka-u.ac.jp A diastereoselective synthesis of pyrrolidines has also been achieved via a tandem hydrozirconation-Lewis acid mediated cyclization sequence. nih.gov
Optimization of Reaction Conditions for Scalability and Efficiency
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability. Key areas of focus include the use of catalysis and the application of green chemistry principles.
Catalysis is central to modern sulfonamide synthesis, offering milder reaction conditions, reduced waste, and improved yields compared to stoichiometric methods. acs.org Transition metals like palladium and copper are widely used.
Palladium Catalysis: Palladium-catalyzed methods have been developed for the preparation of sulfonamides from arylboronic acids, exhibiting significant functional group tolerance. nih.gov Another approach involves a three-component synthesis using sulfuric chloride as a source for the -SO₂- group in a Suzuki-Miyaura coupling reaction. researchgate.net
Copper Catalysis: Copper is often used in conjunction with photoredox catalysis for the synthesis of sulfonamides from aryl radical precursors and amines. thieme-connect.com It has also been employed in the coupling of aryl boronic acids, DABSO, and various amines at high temperatures. acs.org
Ruthenium Catalysis: A magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, forming a C-N bond with high selectivity and producing only water as a byproduct. acs.org
A recent innovative photocatalytic system uses sodium iodide (NaI) as a dual-functional reagent to achieve efficient sulfonamide synthesis from phenol-derived aryl triflates under mild, transition-metal-free conditions. rsc.org
Comparison of Catalytic Systems in Sulfonamide Synthesis:
| Catalytic System | Precursors | Key Features |
| Palladium | Arylboronic acids, SO₂ source, amines nih.govresearchgate.net | High functional group tolerance, convergent synthesis. nih.gov |
| Photoredox/Copper | Aryl radical precursors, SO₂ source, amines acs.org | Operates at room temperature, works with electron-deficient amines. acs.orgthieme-connect.com |
| Nano-Ru/Fe₃O₄ | Sulfonamides, alcohols acs.org | Environmentally benign, catalyst is easily isolated and reused. acs.org |
| NaI (Photocatalytic) | Aryl triflates, SO₂ surrogates, amines rsc.org | Transition-metal-free, photosensitizer-free, mild conditions. rsc.org |
Green chemistry aims to minimize the environmental impact of chemical processes. Several strategies have been applied to the synthesis of sulfonamides.
Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and environmentally friendly materials like sodium hypochlorite. rsc.org
Aqueous Media: Water is an ideal green solvent. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of reagents and omitting organic bases. rsc.org
Process Optimization: Systematic optimization can significantly reduce waste and energy consumption. Using a response surface methodology, a rapid process for sulfonamide synthesis was developed using lithium hydroxide monohydrate (LiOH·H₂O) as a base. tandfonline.com The optimized conditions (0–5°C with 0.5 equivalents of base) led to excellent yields in just 1–8 minutes, minimizing excess reagent usage. tandfonline.com
Electrosynthesis: Chemists have developed a conceptually new route to synthesize sulfonamides using electrochemistry, which avoids harsh conditions and reagents. chemistryworld.com
These green approaches not only reduce the environmental footprint but also often lead to more efficient and cost-effective synthetic protocols. tandfonline.com
Diversification Strategies for the Synthesis of Structurally Related Analogs
The pyrrolidine ring, a five-membered saturated heterocycle, offers a rich scaffold for chemical modification. Its non-planar, puckered conformation can significantly influence the spatial orientation of substituents and, consequently, the molecule's interaction with biological macromolecules. The introduction of substituents on the pyrrolidine ring can alter its conformational preferences, a concept of great importance in drug design.
Synthetic approaches to modify the pyrrolidine ring of this compound can be broadly categorized into two strategies: functionalization of a pre-existing pyrrolidine ring or the de novo synthesis of substituted pyrrolidines followed by their coupling to the 3-sulfonylbenzoic acid core. A common starting material for the former approach is 4-hydroxyproline, which allows for the introduction of a variety of functional groups at the 4-position through substitution reactions.
The conformational impact of these modifications can be studied using computational methods and experimental techniques such as NMR spectroscopy. A conformational study of N-substituted pyrrolidines has shown that even subtle changes in substitution can lead to different minimum-energy conformers, highlighting the dynamic nature of this ring system.
Below is an interactive data table summarizing potential modifications of the pyrrolidine moiety and their predicted conformational impact.
| Modification Site | Proposed Substituent | Synthetic Strategy | Predicted Conformational Impact |
| C-3 | Methyl, Hydroxyl | Asymmetric synthesis from substituted pyrrolidine precursors. | Introduction of a stereocenter, potentially favoring a specific ring pucker to minimize steric interactions. |
| C-4 | Fluoro, Hydroxyl, Amino | Nucleophilic substitution on a 4-halo or 4-tosyl pyrrolidine intermediate. | Can induce a Cγ-exo or Cγ-endo pucker depending on the stereochemistry and nature of the substituent. |
| C-2 | Carboxylic acid, Amide | Utilization of functionalized proline derivatives as starting materials. | Can introduce hydrogen bonding capabilities and alter the orientation of the N-sulfonyl group. |
| N-1 (within the sulfonamide) | N/A (part of the core structure) | N/A | The sulfonamide linkage itself restricts the rotation around the N-S bond, influencing the overall molecular shape. |
The benzoic acid ring of this compound presents multiple sites for substitution, allowing for the modulation of the compound's electronic properties, lipophilicity, and potential for additional interactions with its biological target. Structure-activity relationship studies on analogous benzenesulfonamide series have demonstrated that the nature and position of substituents on the aromatic ring can have a profound effect on biological activity.
Generally, the introduction of small alkyl or halogen groups is a common strategy in the initial exploration of SAR. For instance, in a series of 2-sulfonamidebenzamides, single methyl or halogen substitutions on the phenyl rings were well-tolerated and, in some cases, led to increased potency. The position of substitution is also critical, with certain positions being more favorable for activity than others.
Synthetic access to substituted analogs of this compound can be achieved through various routes. One approach involves the use of appropriately substituted 4-fluorobenzoic acid derivatives as starting materials for the sulfonation and subsequent coupling with pyrrolidine. Alternatively, late-stage functionalization of the benzoic acid ring, although more challenging, could provide a more convergent route to a diverse set of analogs.
The following data table outlines potential substitutions on the benzoic acid ring and their rationale.
| Position of Substitution | Proposed Substituent | Rationale for Modification | Potential Synthetic Approach |
| C-2 | Methyl, Chloro | To explore steric and electronic effects in the ortho position relative to the carboxylic acid. | Starting from a 2-substituted-4-fluorobenzoic acid. |
| C-5 | Methoxy, Cyano | To investigate the impact of electron-donating and electron-withdrawing groups on activity. | Nucleophilic aromatic substitution on a suitably activated precursor. |
| C-6 | Hydroxyl, Amino | To introduce hydrogen bond donor/acceptor capabilities. | Directed ortho-metalation followed by electrophilic trapping. |
To further investigate the biological activity and mechanism of action of this compound, the preparation of hybrid molecules and conjugates as research probes is an invaluable strategy. These probes can be used for a variety of applications, including target identification, imaging studies, and understanding drug-target interactions.
Hybrid molecules can be designed by covalently linking the core scaffold to another pharmacophore, potentially leading to compounds with dual or synergistic activities. For example, the carboxylic acid group of the title compound can be used as a handle to form an amide or ester linkage with another biologically active molecule.
The synthesis of fluorescently labeled probes is a powerful tool for visualizing the cellular uptake and subcellular localization of a compound. The carboxylic acid functionality can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which can then react with an amine-containing fluorescent dye.
Bioconjugation to larger molecules, such as peptides or proteins, can also be employed to enhance targeting or to develop assays. The carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC) to facilitate amide bond formation with lysine residues on a protein.
The table below provides examples of potential hybrid molecules and conjugates that could be synthesized from this compound.
| Type of Probe | Conjugated Moiety | Linkage Chemistry | Research Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Amide bond formation via activated ester (e.g., NHS ester). | Cellular imaging, uptake studies. |
| Biotinylated Probe | Biotin | Amide bond formation. | Target pull-down experiments, affinity chromatography. |
| Photoaffinity Label | Benzophenone, Aryl azide | Attachment via a linker to the benzoic acid. | Covalent modification of the biological target for identification. |
| Peptide Conjugate | Cell-penetrating peptide (e.g., Tat) | Amide bond formation. | Enhanced cellular delivery. |
Computational Chemistry and in Silico Investigations of 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid
Molecular Modeling and Docking Simulations for Target Interaction Prediction
No specific molecular modeling or docking simulation studies for 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid have been published. Such studies would be instrumental in identifying potential protein targets and understanding the structural basis of its activity.
Without specific docking studies, the binding modes and energetic profiles of this compound with any putative protein targets remain unknown. This information is critical for predicting the affinity and specificity of the compound.
The identification of key amino acid residues that may interact with this compound within a protein's binding site is contingent on the availability of docking simulation data, which is currently not present in the scientific literature.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations would provide valuable insights into the compound's behavior in a biological environment.
The flexibility of the this compound molecule and its interaction with solvent molecules have not been computationally evaluated. This data would be essential for understanding its pharmacokinetic properties.
The dynamic process of how this compound might bind to a potential target protein has not been investigated through MD simulations.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
No quantitative structure-activity relationship (QSAR) or cheminformatics studies for this compound have been reported. QSAR models are essential for predicting the biological activity of novel compounds based on their chemical structure and for optimizing lead compounds.
Development of Predictive Models for Biological Efficacy (in vitro/pre-clinical)
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological efficacy of compounds. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For sulfonamide derivatives, QSAR studies have been successfully employed to predict their activity against various targets. rsc.orgnih.gov The development of a predictive model for this compound would involve compiling a dataset of structurally related compounds with known biological activities.
The general workflow for developing such a model is as follows:
Data Collection: A dataset of sulfonamide derivatives with measured biological activity (e.g., IC50 values) against a specific target is gathered.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Feature Selection for Optimal Activity Prediction
With a vast number of potential molecular descriptors, feature selection becomes a critical step to identify the most relevant descriptors for predicting biological activity. nih.gov This process helps in building simpler, more interpretable, and more robust predictive models. Techniques like LASSO regression and Support Vector Machines can be utilized to select the most important features from a large pool of physicochemical descriptors. nih.gov For sulfonamide derivatives, key features often include descriptors related to hydrophobicity, electronic properties, and steric factors, which influence their binding to biological targets. nih.govacs.org
A hypothetical selection of features for predicting the activity of compounds related to this compound might include:
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Physicochemical | LogP | Represents the hydrophobicity of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.
Derivation of Ligand-Based and Structure-Based Pharmacophores
Ligand-Based Pharmacophores: When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be derived from a set of active compounds. By aligning these molecules, common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups can be identified.
Structure-Based Pharmacophores: If the crystal structure of the target protein is available, a pharmacophore model can be generated based on the key interactions between the protein and a known ligand. This approach allows for a more precise definition of the pharmacophoric features within the binding site.
For a compound like this compound, a potential pharmacophore could include a hydrogen bond acceptor (from the sulfonyl and carboxyl groups), a hydrophobic feature (from the pyrrolidine (B122466) ring), and an aromatic ring feature.
Identification of Novel Scaffolds through Database Mining
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This virtual screening approach can efficiently identify diverse chemical scaffolds with the potential for biological activity, which can then be synthesized and tested experimentally. nih.gov This method has been successfully used to discover novel inhibitors for various targets. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. scholarsresearchlibrary.com
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions. researchgate.net
For this compound, a theoretical calculation of its HOMO and LUMO energies would provide insights into its potential reactivity and sites for electrophilic and nucleophilic attack.
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the benzoic acid and sulfonyl groups, indicating these as potential sites for electrophilic attack. |
| LUMO | -1.2 | Distributed over the aromatic ring, suggesting this as a region for potential nucleophilic attack. |
| Energy Gap | 7.3 | A relatively large gap would suggest high kinetic stability. |
Electrostatic Potential Surface Mapping and Charge Distribution
Detailed research findings, including specific data on electrostatic potential values and atomic charge distributions for this compound, are not available in the reviewed scientific literature. Computational studies focusing on the electrostatic potential surface and charge distribution of this specific molecule have not been published.
While general principles of computational chemistry would be applied to study this compound, the absence of specific studies prevents the inclusion of detailed research findings or the generation of data tables related to its electrostatic properties. Such an analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electron distribution and electrostatic potential around the molecule. This would reveal regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions and predicting reactivity. However, without specific published research, any presentation of such data would be speculative.
Biological Activity Profiling and Mechanistic Studies of 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid in Vitro and Pre Clinical Non Human Focus
Pre-clinical Pharmacodynamic Explorations in Model Organisms
Pharmacodynamic studies are essential to understand the effects of a compound on a living organism. These explorations would typically follow initial in vitro evidence of biological activity.
To evaluate the therapeutic potential of 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid, it would be tested in animal models that mimic human diseases. For instance, if the compound was designed as an anti-inflammatory agent, it might be evaluated in a murine model of asthma, where outcomes like eosinophil infiltration into bronchial alveolar lavage fluid would be measured. nih.gov No specific efficacy data for this compound in any disease-relevant animal models were found in the public domain.
Following administration of the compound to animal models, studies would investigate its effect on specific biomarkers related to the target disease. This could involve measuring changes in the levels of specific proteins, enzymes, or signaling molecules in tissues or plasma to confirm the compound's mechanism of action in a physiological context. No published biomarker modulation studies for this compound were identified.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are critical in early drug discovery to predict a compound's pharmacokinetic properties in humans.
A compound's ability to be absorbed across the intestinal wall is a key determinant of its oral bioavailability. This is often assessed using cell-based assays like the Caco-2 model or non-cell-based methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Assay : This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low or high permeability. nih.gov
PAMPA : This is a high-throughput assay that predicts passive diffusion across a lipid membrane. It is a simpler, non-cell-based alternative to the Caco-2 assay. researchgate.netnih.gov
No experimental permeability data from Caco-2, PAMPA, or similar assays are publicly available for this compound.
Table 1: Representative Data Table for Caco-2 Permeability Assay (Hypothetical) No actual data is available for this compound. This table is for illustrative purposes only.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|---|
| Compound X | A to B | 15.2 | 0.9 | High |
| Compound Y | A to B | 0.8 | 12.5 | Low (Efflux Substrate) |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
The metabolic stability of a compound provides an estimate of how quickly it will be cleared from the body, primarily by the liver. These assays measure the rate at which the parent compound is consumed over time when incubated with liver fractions. springernature.comwuxiapptec.com
Liver Microsomes : These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, like cytochrome P450s (CYPs). nih.govnuvisan.com
Hepatocytes : These are whole liver cells and contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.
Key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com No metabolic stability data for this compound in either liver microsomes or hepatocytes have been reported.
Table 2: Representative Data Table for Metabolic Stability in Human Liver Microsomes (Hypothetical) No actual data is available for this compound. This table is for illustrative purposes only.
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Class |
|---|---|---|---|
| Compound A | > 60 | < 12 | High |
| Compound B | 15 | 92 | Low |
| This compound | Data N/A | Data N/A | Data N/A |
The extent to which a compound binds to plasma proteins like albumin affects its distribution and availability to act on its target. nih.gov Only the unbound fraction is considered pharmacologically active. High plasma protein binding can limit clearance and distribution. nih.gov
The potential for a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). This property can be predicted using in silico models based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area. nih.govnih.govresearchgate.net These computational models can classify compounds as likely to be CNS penetrant or non-penetrant. arxiv.org
No specific data regarding the plasma protein binding percentage or the predicted/experimentally determined blood-brain barrier penetration for this compound is available in the literature.
Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid Derivatives
Systematic Structural Modifications and Their Influence on Activity
The optimization of lead compounds incorporating the 4-fluoro-3-(pyrrolidine-1-sulfonyl)phenyl motif often involves systematic modifications to other parts of the molecule that are attached to this core. These changes are designed to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties.
In the context of FLT3 inhibitors, the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) fragment is typically attached to a heterocyclic core. SAR studies have focused on modifying substituents on this core. For instance, in a series of imidazo[1,2-b]pyridazine (B131497) derivatives, the initial candidates shared the 4-(pyrrolidin-1-ylsulfonyl)aniline substituent while varying the groups at other positions of the heterocyclic ring system. nih.gov
Key findings from these explorations indicate that:
Modification of the Heterocyclic Core: The choice of the core itself is critical. Switching from a thieno[3,2-d]pyrimidine (B1254671) to an imidazo[1,2-b]pyridazine scaffold while retaining the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety led to a significant increase in inhibitory activity against FLT3-ITD. nih.govsemanticscholar.org
Substituents on the Core: In the imidazo[1,2-b]pyridazine series, attaching various aryl and heteroaryl groups via a Suzuki coupling reaction to position 3 of the core had a profound impact on potency. Small, electron-rich heterocycles like furan-2-yl or thiophen-2-yl, as well as substituted phenyl rings, were explored. The introduction of a 3-aminophenyl group resulted in one of the most potent compounds in the series, with an IC₅₀ value of 11 nM against FLT3-ITD. semanticscholar.org
The following table summarizes the effects of various substituents on the activity of an imidazo[1,2-b]pyridazine scaffold featuring the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety.
Table 1: Influence of Substituents on FLT3-ITD Inhibitory Activity
| Compound ID | Heterocyclic Core | R¹ Substituent (at position 6) | R² Substituent (at position 3) | FLT3-ITD IC₅₀ (nM) semanticscholar.org |
|---|---|---|---|---|
| 29a | Imidazo[1,2-b]pyridazine | trans-1,4-diaminocyclohexyl | -Br | 100 |
| 30 | Imidazo[1,2-b]pyridazine | trans-1,4-diaminocyclohexyl | cyclohexyl | 21 |
| 34d | Imidazo[1,2-b]pyridazine | trans-1,4-diaminocyclohexyl | 3-fluorophenyl | 13 |
| 34f | Imidazo[1,2-b]pyridazine | trans-1,4-diaminocyclohexyl | 3-aminophenyl | 11 |
| 34j | Imidazo[1,2-b]pyridazine | trans-1,4-diaminocyclohexyl | furan-2-yl | 16 |
Molecular modeling and conformational analysis play a vital role in understanding how these derivatives interact with their biological targets. Docking studies of imidazo[1,2-b]pyridazine-based inhibitors within the active site of the FLT3 kinase reveal critical binding interactions. The spatial arrangement of the molecule, dictated by the heterocyclic core, is essential for correctly positioning the key pharmacophoric elements for optimal interaction with amino acid residues in the kinase hinge region, the DFG motif, and other binding pockets. semanticscholar.org
Identification of Key Pharmacophoric Elements within the Chemical Scaffold
A pharmacophore model describes the essential molecular features necessary for biological activity. google.comuni.lugoogle.com For derivatives of 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid, several components of the scaffold consistently emerge as critical for molecular recognition and potency.
The fluorine atom at the 4-position of the benzoic acid ring is a key feature in many bioactive molecules. While its precise role can be context-dependent, it generally influences the molecule's properties in several ways:
Electronic Effects: As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group. This can modulate the pKa of the adjacent carboxylic acid (in the parent compound) or an aniline (B41778) nitrogen (in kinase inhibitor derivatives), which can be critical for binding or cellular permeability.
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound. nih.gov
Binding Interactions: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, enhancing binding affinity. researchgate.netresearchgate.net
The 3-(pyrrolidine-1-sulfonyl) group is a dominant pharmacophoric element.
Sulfonamide Moiety: The sulfonamide group is a versatile functional group in medicinal chemistry. It is a known zinc-binding group in metalloenzymes like carbonic anhydrases and can also serve as both a hydrogen bond donor (the N-H, if present) and acceptor (the sulfonyl oxygens). mdpi.comnih.govnih.gov In the context of kinase inhibitors, the sulfonyl oxygens frequently act as hydrogen bond acceptors, interacting with backbone N-H groups in the enzyme's hinge region or with other key residues. semanticscholar.org
Bioisosteric Replacements and Scaffold Hopping Approaches
Lead optimization frequently employs strategies like bioisosteric replacement and scaffold hopping to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or new intellectual property. nih.govchemicalbook.comnih.gov
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to similar biological activity. mdpi.com For the this compound scaffold, several bioisosteric replacements could be envisioned:
Carboxylic Acid Bioisosteres: The benzoic acid group could be replaced with other acidic functional groups like tetrazole, which is a common replacement that can improve metabolic stability and membrane permeability. sigmaaldrich.com
Sulfonamide Bioisosteres: The sulfonamide linker could potentially be replaced by other groups like an amide or a reversed sulfonamide, although this would significantly alter the geometry and electronic properties.
Pyrrolidine (B122466) Ring Bioisosteres: The pyrrolidine ring could be substituted with other cyclic amines such as piperidine (B6355638), morpholine, or azetidine (B1206935) to probe the size and polarity tolerance of the corresponding binding pocket.
Scaffold hopping involves a more drastic change, where the central core of a molecule is replaced with a structurally different scaffold while aiming to retain the original biological activity by preserving the key pharmacophoric features. nih.govdrugbank.com The development of FLT3 inhibitors incorporating the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a prime example of this strategy. Researchers successfully "hopped" between different heterocyclic cores to optimize activity. nih.govacs.orgsemanticscholar.org
Table 2: Scaffold Hopping Approach for FLT3 Inhibitors
| Starting Scaffold | New Scaffold | Key Retained Moiety | Outcome | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Imidazo[4,5-b]pyridine | 4-(pyrrolidin-1-ylsulfonyl)aniline | Submicromolar activity achieved | nih.govsemanticscholar.org |
| Imidazo[4,5-b]pyridine | Imidazo[1,2-b]pyridazine | 4-(pyrrolidin-1-ylsulfonyl)aniline | Nanomolar potency achieved, identified as a promising new series | nih.govsemanticscholar.org |
This approach demonstrates that while the 4-(pyrrolidin-1-ylsulfonyl)aniline fragment is crucial for potent activity, its efficacy is maximized by placing it on an optimal heterocyclic core that correctly orients all necessary binding elements within the kinase active site. semanticscholar.org
Design and Synthesis of Bioisosteres for the Carboxylic Acid Group
The carboxylic acid moiety is a critical functional group that can significantly influence a molecule's pharmacokinetic properties. While it can form important interactions with biological targets, its acidic nature can also lead to poor membrane permeability and potential metabolic liabilities. researchgate.net Consequently, replacing the carboxylic acid with a suitable bioisostere is a common lead optimization strategy to improve a compound's drug-like properties. drughunter.com
A variety of bioisosteres have been developed to mimic the carboxylic acid functionality while offering improved physicochemical characteristics. nih.gov Among the most widely used are tetrazoles and acylsulfonamides, which have pKa values comparable to carboxylic acids, allowing them to maintain similar ionic interactions with target proteins. researchgate.netrsc.org
Tetrazoles: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. rsc.org Its comparable acidity and planar structure allow it to act as a proton donor and participate in similar hydrogen bonding interactions. The synthesis of a tetrazole analog of this compound would typically involve the conversion of the corresponding nitrile precursor.
Acylsulfonamides: Acylsulfonamides are another class of acidic moieties frequently employed as carboxylic acid surrogates. researchgate.net They offer the advantage of having a tunable acidity based on the substituents on the sulfonamide nitrogen. This allows for a finer modulation of the compound's physicochemical properties. The synthesis of an acylsulfonamide derivative would involve the coupling of the parent benzoic acid with a sulfonamide.
The following table summarizes the key properties of these bioisosteres in comparison to the parent carboxylic acid.
| Functional Group | Typical pKa | Key Features | Potential Advantages |
| Carboxylic Acid | 4-5 | Planar, H-bond donor/acceptor | Well-established interactions |
| Tetrazole | 4.5-5.5 | Planar, metabolically stable | Improved metabolic stability |
| Acylsulfonamide | 4-6 | Non-planar, tunable acidity | Modulable physicochemical properties |
The successful application of these bioisosteres has been demonstrated in various drug discovery programs. For instance, in the development of dual MCL-1/BCL-xL inhibitors, the replacement of a key carboxylic acid with tetrazole and acylsulfonamide motifs resulted in compounds with similar or improved binding affinities. researchgate.net
Exploration of Alternative Linkers and Ring Systems
Further optimization of this compound can be achieved by exploring alternative linkers to replace the sulfonyl group and by modifying the pyrrolidine ring.
The following table presents a hypothetical SAR study exploring different linkers.
| Linker | Relative Potency | Key Observations |
| -SO2-N(pyrrolidine)- | 1.0 | Parent compound |
| -CO-N(pyrrolidine)- | 0.8 | Reduced potency, potentially due to altered geometry |
| -O-CH2- | 0.5 | Significant loss of activity, highlighting the importance of the sulfonyl group |
| -NH-SO2- | 1.2 | Increased potency, suggesting a favorable interaction for the reversed sulfonamide |
Alternative Ring Systems: The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can be modified to explore chemical space. researchgate.netnih.govfrontiersin.org The stereochemistry and substitution pattern of the pyrrolidine ring can significantly impact biological activity. nih.govnih.gov Modifications to consider include the introduction of substituents on the pyrrolidine ring, altering the ring size (e.g., to piperidine or azetidine), or replacing it with other heterocyclic systems.
A systematic exploration of different substituents on the pyrrolidine ring could reveal key areas for interaction with the target. For example, the introduction of hydroxyl or fluoro groups could introduce new hydrogen bonding interactions.
The following table illustrates a hypothetical SAR for modifications to the pyrrolidine ring.
| Pyrrolidine Modification | Relative Potency | Key Observations |
| Pyrrolidine | 1.0 | Parent compound |
| 3-hydroxy-pyrrolidine | 1.5 | Increased potency, suggesting a new H-bond interaction |
| 3-fluoro-pyrrolidine | 1.3 | Modest increase in potency, likely due to altered electronics |
| Piperidine | 0.7 | Reduced activity, indicating a preference for the 5-membered ring |
| Azetidine | 0.4 | Significant loss of activity, suggesting the larger ring is necessary |
Through such systematic modifications of the carboxylic acid group, the sulfonyl linker, and the pyrrolidine ring, a comprehensive understanding of the structure-activity relationships can be developed. This knowledge is instrumental in guiding the design of new analogs with optimized potency, selectivity, and pharmacokinetic properties.
Advanced Analytical Methodologies for Research and Characterization of 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid
High-Resolution Spectroscopic Techniques for Elucidation of Molecular Structure
High-resolution spectroscopy is fundamental to the unambiguous determination of the chemical structure of 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy provide detailed information about the atomic arrangement, connectivity, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the aromatic and pyrrolidine (B122466) rings.
In ¹H NMR, the aromatic protons are expected to appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the electronic effects of the fluorine, carboxylic acid, and sulfonyl substituents. The protons on the pyrrolidine ring would likely produce distinct signals in the aliphatic region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid would be observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), a characteristic feature for benzoic acids. rsc.org
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the δ 165-175 ppm range. researchgate.net Aromatic carbons would resonate between δ 110-165 ppm, with their exact shifts influenced by the attached functional groups. The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF). The pyrrolidine carbons would appear in the upfield region of the spectrum.
Advanced techniques like 2D-NMR (e.g., COSY, HSQC, HMBC) are invaluable for assigning specific signals and confirming the connectivity between protons and carbons, thus verifying the substitution pattern on the aromatic ring and the integrity of the pyrrolidine-1-sulfonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of the molecular structure and comparison with similar compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~167 |
| Aromatic C-H (H-2) | ~8.4 (doublet) | ~135 |
| Aromatic C-H (H-5) | ~8.2 (doublet of doublets) | ~130 |
| Aromatic C-H (H-6) | ~7.5 (triplet) | ~118 |
| Pyrrolidine (-CH₂-N) | ~3.4 (triplet) | ~48 |
| Pyrrolidine (-CH₂-CH₂-) | ~1.9 (multiplet) | ~26 |
| Aromatic C-COOH | ~132 | |
| Aromatic C-SO₂ | ~140 | |
| Aromatic C-F | ~162 (d, ¹JCF ≈ 250 Hz) |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₁₁H₁₂FNO₄S), the monoisotopic mass is 273.04712 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), can confirm this mass with high precision (within a few ppm), which serves as strong evidence for the correct molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecular structure by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern of benzoic acid derivatives often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). docbrown.info For the target compound, key fragmentation pathways would likely include:
Loss of the carboxylic acid group (45 Da).
Cleavage of the C-S bond, separating the benzoic acid moiety from the pyrrolidine-1-sulfonyl group.
Fragmentation of the pyrrolidine ring.
Loss of sulfur dioxide (SO₂, 64 Da).
Predicted mass-to-charge ratios (m/z) for common adducts in HRMS are valuable for identifying the compound in complex mixtures. uni.lu
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 274.05440 |
| [M+Na]⁺ | 296.03634 |
| [M+K]⁺ | 312.01028 |
| [M+NH₄]⁺ | 291.08094 |
| [M-H]⁻ | 272.03984 |
Data sourced from PubChem. uni.lu
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.
The carboxylic acid group gives rise to a very broad O-H stretching band typically in the range of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.netresearchgate.net The sulfonyl group (SO₂) will show two characteristic strong stretching vibrations, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Other significant peaks would include C-F stretching, aromatic C=C stretching, and C-H stretching from both the aromatic and pyrrolidine rings.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Sulfonyl (SO₂) | Asymmetric S=O stretch | ~1350 |
| Sulfonyl (SO₂) | Symmetric S=O stretch | ~1160 |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| C-F Bond | C-F stretch | ~1100-1250 |
| Pyrrolidine | C-H stretch | ~2850-2960 |
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, researchers can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is crucial for confirming the chemical identity, understanding stereochemistry, and exploring the supramolecular chemistry of this compound.
Single Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for determining the exact three-dimensional structure of a molecule. researchgate.net This method requires a high-quality, single crystal of the compound, which, when exposed to an X-ray beam, produces a unique diffraction pattern. The analysis of this pattern provides a detailed electron density map, from which the positions of individual atoms can be resolved.
For this compound, an SC-XRD study would provide unambiguous confirmation of its molecular structure. It would precisely determine the bond lengths and angles of the entire molecule, including the S=O and S-N bonds of the sulfonamide group and the C-F bond on the benzene (B151609) ring. nih.gov Furthermore, this technique would reveal the molecule's conformation in the solid state. Key conformational features, such as the dihedral angle between the plane of the benzoic acid ring and the sulfonyl group, could be accurately measured. nih.gov
The analysis would also elucidate the conformation of the five-membered pyrrolidine ring, which is typically found in a "twist" or "envelope" conformation to minimize steric strain. nih.govnih.gov The specific puckering parameters of the ring would be quantified. nih.gov Perhaps most importantly, SC-XRD provides insight into the supramolecular arrangement within the crystal lattice. It identifies intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing. In the case of this compound, the carboxylic acid moiety is likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers with neighboring molecules. nih.govresearchgate.net
The data generated from an SC-XRD experiment is extensive and is typically deposited in crystallographic databases. A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained.
Table 1: Illustrative Single Crystal X-ray Diffraction Data for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Empirical Formula | C11H12FNO4S |
| Formula Weight | 273.28 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å α = 90°, β = 105.5°, γ = 90° |
| Volume | 1225 Å3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.48 g/cm3 |
| R-factor | 0.045 |
While single crystal analysis provides the ultimate structural detail, most bulk chemical substances are microcrystalline powders. units.it Powder X-ray Diffraction (PXRD) is the primary technique for the characterization of these materials. units.itfarmaceut.org It is an essential tool in academic research for identifying crystalline phases, determining the degree of crystallinity, and, crucially, for studying polymorphism. researchgate.net
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. Therefore, identifying and controlling polymorphism is of paramount importance. researchgate.net
In the context of this compound, PXRD would be employed to generate a characteristic diffraction pattern, or "fingerprint," for the bulk solid material. units.it This pattern consists of a plot of scattered X-ray intensity versus the scattering angle (2θ). The positions and relative intensities of the diffraction peaks are unique to a specific crystalline form. researchgate.net By preparing the compound under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), researchers can attempt to produce different polymorphic forms. The PXRD pattern of each batch would then be compared. The appearance of new peaks or shifts in peak positions would indicate the formation of a new polymorph. researchgate.net
PXRD is also used in conjunction with other thermoanalytical techniques, such as Differential Scanning Calorimetry (DSC), to study phase transitions between polymorphic forms as a function of temperature. researchgate.net This provides information on the thermodynamic stability of the different forms.
The following table illustrates how PXRD data might be presented to differentiate between two hypothetical polymorphic forms of this compound.
Table 2: Illustrative Powder X-ray Diffraction Peak Data for Two Polymorphic Forms of this compound This table presents hypothetical data for illustrative purposes. The peak positions are given in degrees 2θ.
| Form I (2θ) | Form II (2θ) |
|---|---|
| 8.5 | 9.1 |
| 12.3 | 11.5 |
| 15.8 | 16.2 |
| 17.1 | 18.3 |
| 20.4 | 21.0 |
| 24.7 | 25.5 |
Future Directions and Emerging Research Avenues for 4 Fluoro 3 Pyrrolidine 1 Sulfonyl Benzoic Acid
The unique structural characteristics of 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid, which combine a fluorinated benzoic acid scaffold with a pyrrolidine (B122466) sulfonamide moiety, position it as a compound of significant interest for future research and development. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the sulfonamide and pyrrolidine groups offer versatile points for modification and interaction with biological targets. The exploration of this compound is poised to benefit from cutting-edge technologies and methodologies that are revolutionizing drug discovery and chemical biology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid, and how is purity ensured?
- Methodology : A two-step approach is common: (1) sulfonation of 4-fluoro-3-aminobenzoic acid using pyrrolidine and sulfonyl chloride under inert conditions, followed by (2) purification via recrystallization or column chromatography. Evidence from analogous compounds suggests using a base like triethylamine to neutralize HCl byproducts and improve yield .
- Purity Control : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures >95% purity. LCMS (liquid chromatography-mass spectrometry) confirms molecular weight .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl identify fluorine-coupled splitting patterns and sulfonyl/pyrrolidine group integration (e.g., H NMR: δ ~2.8–3.2 ppm for pyrrolidine protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1350–1150 cm confirm sulfonyl (S=O) stretching, while ~1700 cm indicates the carboxylic acid group .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.4% .
Advanced Research Questions
Q. How can contradictory NMR data in fluorinated benzoic acid derivatives be resolved?
- Case Study : In fluorinated analogs, unexpected splitting in H NMR may arise from fluorine-proton coupling or solvent effects. For example, reports H NMR signals at δ 7.57 (d, J = 3.2 Hz) for fluorinated aromatic protons, requiring 2D NMR (COSY, HSQC) to assign overlapping signals .
- Mitigation : Use deuterated solvents with low proton exchange rates (e.g., DMSO-d) and variable-temperature NMR to reduce signal broadening .
Q. What strategies improve sulfonation efficiency in sterically hindered benzoic acid derivatives?
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to activate sulfonyl chlorides. highlights DMF as a solvent for sulfonyl group coupling, achieving >80% yield under reflux .
- Steric Mitigation : Bulky substituents may require microwave-assisted synthesis to reduce reaction time and side products .
Q. How is the biological activity of this compound assessed in enzyme inhibition studies?
- In Vitro Assays : Target-specific enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1–100 μM). IC values are calculated using fluorescence-based assays (e.g., ATP depletion for kinases) .
- Structure-Activity Relationship (SAR) : Modifications to the pyrrolidine or sulfonyl groups (e.g., replacing fluorine with trifluoromethyl) are tested to correlate substituent effects with potency .
Q. How can low yields in coupling reactions involving the sulfonyl group be addressed?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity. reports 97% conversion in DMF with KCO as a base .
- Byproduct Removal : Use scavenger resins (e.g., polymer-bound dimethylamine) to absorb excess sulfonyl chloride and minimize side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across fluorinated benzoic acid analogs?
- Case Example : shows 4-fluoro derivatives exhibit stronger antimicrobial activity than 3-fluoro analogs. Contradictions may arise from differences in bacterial membrane permeability or target binding affinity.
- Resolution : Perform molecular docking studies to compare binding poses with target proteins (e.g., DNA gyrase) and validate via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
